Lurbinectedin

Beschreibung

Chemical Identity and Structural Characterization of Lurbinectedin

Molecular Formula and Stereochemical Configuration

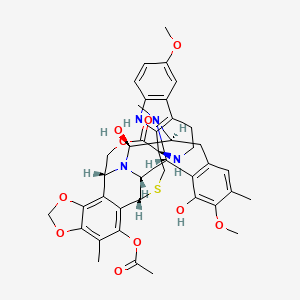

This compound’s molecular formula, C₄₁H₄₄N₄O₁₀S , reflects its intricate assembly of seven stereogenic centers, which dictate its three-dimensional conformation and biological activity. The absolute configuration at these centers was confirmed via single-crystal X-ray diffraction (XRD) studies, revealing the following stereochemical assignments:

The β-carboline core distinguishes it from structurally related compounds like trabectedin, enabling enhanced DNA-binding affinity.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic studies have identified multiple polymorphic forms of this compound, each with distinct X-ray powder diffraction (PXRD) patterns:

Form I exhibits a pentacyclic skeleton stabilized by intramolecular hydrogen bonds between hydroxyl groups and adjacent nitrogen atoms, as resolved via XRD.

Comparative Structural Analysis with Trabectedin and β-Carboline Analogs

This compound shares a tetrahydropyrroloquinoline backbone with trabectedin but replaces the latter’s tetrahydroisoquinoline subunit with a tetrahydro β-carboline moiety (Table 1). This modification enhances DNA minor groove binding and antitumor potency.

Table 1: Structural Comparison of this compound and Trabectedin

The β-carboline substitution introduces additional π-π stacking interactions with DNA bases, rationalizing its superior efficacy.

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

Solubility

- Water : Practically insoluble (≤0.1 mg/mL at pH 7), but solubility increases to 15 mg/mL in acidic conditions (pH 3–4).

- Organic Solvents : Soluble in dimethyl sulfoxide (DMSO; 15 mg/mL) and acetonitrile.

Stability

- Reconstituted Solution : Stable for 14 days at 2–8°C in 0.9% NaCl or 5% dextrose, retaining >95% potency.

- Solid-State : Degrades by 5% after 48 months at -20°C, with hygroscopicity requiring desiccated storage.

Hygroscopicity

This compound absorbs 2–3% moisture under ambient conditions, necessitating storage in sealed containers with silica gel.

Eigenschaften

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMIZRDDREKEP-HWTBNCOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198065 | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497871-47-3 | |

| Record name | Lurbinectedin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurbinectedin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurbinectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lurbinectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C41H44N4O10S | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LURBINECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Convergent Approaches

Modern syntheses of this compound employ convergent strategies to assemble the molecule from two primary fragments: the tetrahydroisoquinoline (THIQ) core (rings A–E) and the cysteine-linked macrolactone bridge (Figure 1). The THIQ fragment is typically constructed via sequential Pictet–Spengler reactions, while the macrolactone bridge derives from (R)-N-Alloc-S-Fm-Cys through esterification and macrocyclization.

Table 1: Comparison of Key Synthetic Routes

Ma et al.’s route utilizes tyrosine derivatives as starting materials, achieving a 26-step sequence with a pivotal light-mediated remote C–H activation to form the benzodioxole motif. In contrast, Jiang et al. optimized stereocontrol via palladium-catalyzed decarboxylative protonation, reducing epimerization risks during macrolactone formation.

Stepwise Preparation Methods

Pictet–Spengler Cyclization

The THIQ core is assembled through two sequential Pictet–Spengler reactions:

-

First Cyclization : Tyrosine derivative 260 reacts with aldehyde 261 under acidic conditions (TFA, CH₂Cl₂, −20°C) to yield tetrahydroisoquinoline 262 (94% yield, 22 g scale).

-

Oxidative Dearomatization : Quinone intermediate 264 is generated via cobalt salen-catalyzed oxidation (salcomine, O₂, 0°C), followed by blue light irradiation (450 nm) to induce benzodioxole formation (71% yield over two steps).

Critical Reaction Conditions

-

Temperature: −20°C to 25°C

-

Catalysts: Co(salen) (5 mol%)

-

Light Source: 450 nm LED (10 W/cm²)

Aldol Condensation and Strecker Reaction

Aldol condensation between aldehyde 265 and amine 260 forms pentacycle 266 (67% yield), followed by an intramolecular Strecker reaction to establish the bridged azocane 268 (79% yield over three steps).

Esterification and Macrocyclization

Primary alcohol 270 is esterified with (R)-N-Alloc-S-Fm-Cys (269 ) using DCC/DMAP (0°C, 12 h), yielding hydroxy enone 270 (72% yield). Corey’s one-pot macrocyclization (EDCI, HOAt, DMF) then affords sulfide 271 (51% yield).

Table 2: Macrocyclization Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOAt, DMF, 25°C | 51 | 95 |

| HATU/DIPEA, DCM, −10°C | 38 | 88 |

| DCC/DMAP, THF, 0°C | 42 | 91 |

Stereochemical Control and Intermediate Characterization

Decarboxylative Protonation for C1 Stereocenter

Jiang et al. achieved >98% enantiomeric excess (ee) at the C1 position using Pd(OAc)₂-mediated decarboxylative protonation. The reaction traps the enolate intermediate with (S)-BINOL-phosphate, ensuring axial chirality transfer.

Mechanistic Insight :

This step avoids racemization observed in earlier methods using Brønsted acids.

Intermediate Analytical Data

-

Bridged Azocane 268 :

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lurbinectedin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die die Bildung reaktiver Sauerstoffspezies beinhalten können.

Reduktion: Reduktionsreaktionen können auftreten und zur Bildung reduzierter Metaboliten führen.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den elektrophilen Stellen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten von this compound, die mit Techniken wie Ultra-Performance-Flüssigchromatographie-Tandem-Massenspektrometrie (UPLC-MS/MS) analysiert werden können .

Wissenschaftliche Forschungsanwendungen

Small Cell Lung Cancer (SCLC)

Lurbinectedin's primary application is in the treatment of SCLC, particularly for patients who have progressed after first-line chemotherapy.

- Clinical Efficacy : A pivotal Phase II trial demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months when administered at a dose of 3.2 mg/m² every three weeks .

- Combination Therapies : Ongoing studies are exploring this compound in combination with other agents, such as doxorubicin and immune checkpoint inhibitors like pembrolizumab . A notable trial reported an ORR of 62% when this compound was combined with irinotecan .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects:

- Common adverse events include hematological disorders such as leukopenia and neutropenia, as well as non-hematological issues like fatigue and nausea .

Summary of Clinical Trials

| Trial Name | Phase | Population | Treatment Regimen | ORR (%) | Median DoR (months) | Comments |

|---|---|---|---|---|---|---|

| Phase II Basket Trial | II | SCLC patients post-chemotherapy | This compound 3.2 mg/m² q3w | 35.2 | 5.3 | FDA approved based on positive results |

| Combination with Doxorubicin | III | SCLC patients | This compound + Doxorubicin | N/A | N/A | Showed better safety profile than CAV |

| LAGOON Trial | III | SCLC patients | This compound alone or with Irinotecan | 62 | 5.7 | Ongoing trial to expand patient cohort |

| LUPER Trial | I/II | SCLC patients post-first-line therapy | This compound + Pembrolizumab | N/A | N/A | Exploring combination efficacy |

Case Study 1: Efficacy in Platinum-Sensitive Patients

In a cohort study involving platinum-sensitive SCLC patients, this compound demonstrated a significantly higher ORR compared to traditional therapies, reinforcing its role as a viable second-line treatment option .

Case Study 2: Combination Therapy Outcomes

A recent study evaluated the combination of this compound and doxorubicin, revealing that while it did not improve overall survival compared to standard treatments, it provided a superior safety profile, indicating potential for use in patients who cannot tolerate more aggressive regimens .

Wirkmechanismus

Lurbinectedin exerts its chemotherapeutic activity by covalently binding to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This binding results in double-strand DNA breaks and subsequent cell death. Additionally, this compound induces immunogenic cell death and stimulates anti-cancer immunity by reducing tumor-associated macrophages and modulating the tumor microenvironment .

Vergleich Mit ähnlichen Verbindungen

Trabectedin

- Structural Similarities and Differences: Both lurbinectedin and trabectedin share core DNA-binding subunits (A and B). The tetrahydroβ-carboline in this compound replaces trabectedin’s third tetrahydroisoquinoline, improving solubility and pharmacokinetics .

- Mechanism: Both induce DNA damage and inhibit transcription, but this compound shows stronger suppression of Rho GTPase pathways in monocytes, impairing cell migration and inflammation .

- Efficacy : In preclinical fibrosarcoma models, both drugs demonstrated similar anti-tumor activity (treatment-to-control ratio: 13–15%) and reduced lung metastases (median 2–4 vs. 45 in untreated controls) . However, trabectedin is approved for soft-tissue sarcoma and ovarian cancer, while this compound targets SCLC .

- Safety : this compound has a lower incidence of severe hematological toxicity (e.g., grade 3–4 neutropenia: 46% vs. 85% with trabectedin) .

Topotecan

- Mechanism : Topotecan, a topoisomerase I inhibitor, differs mechanistically from this compound’s DNA alkylation and TME modulation.

- Efficacy : In relapsed SCLC, this compound showed superior ORR (35.2% vs. 5–24% for topotecan) and median OS (9.3 vs. 6–7.7 months) .

- Safety : this compound has lower rates of anemia (grade 3–4: 4% vs. 31%) and thrombocytopenia (grade 3–4: 8% vs. 18%) compared to topotecan .

Impact on Tumor Microenvironment

Both this compound and trabectedin reduce TAMs and angiogenesis, but this compound shows broader inhibition of inflammatory cytokines (e.g., CCL2, CXCL8) . In drug-resistant tumors, this compound retains anti-TME activity even when cancer cells are resistant to direct cytotoxicity .

Clinical and Research Implications

- Ongoing Trials : The phase III LAGOON trial (NCT05153239) is comparing this compound with topotecan or cyclophosphamide in SCLC .

- Combination Therapies : Preclinical data support synergy between this compound and ATR inhibitors (e.g., ceralasertib) in SCLC models, enhancing DNA damage and apoptosis .

- Biomarkers : SLFN11 expression correlates with this compound sensitivity, suggesting utility in patient stratification .

Biologische Aktivität

Lurbinectedin (PM01183) is a synthetic compound derived from the marine organism Ecteinascidia turbinata, known for its potential as an anticancer agent. It functions primarily as an inhibitor of oncogenic transcription, demonstrating significant biological activity against various cancers, particularly small cell lung cancer (SCLC) and platinum-resistant ovarian cancer. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound based on diverse research findings.

This compound exerts its antitumor effects through several mechanisms:

- Transcription Inhibition : It binds to CG-rich sequences in DNA, particularly around the promoters of protein-coding genes, leading to the stalling of RNA polymerase II and subsequent transcriptional inhibition.

- Apoptosis Induction : this compound induces apoptosis in cancer cells by generating DNA breaks and activating apoptotic pathways. Studies have shown that it activates caspase-8 in human monocytes, leading to their death, which is crucial for modulating the tumor microenvironment .

- Impact on Tumor Microenvironment : It reduces the viability of tumor-associated macrophages and circulating monocytes, inhibiting angiogenesis and tumor growth even in resistant cancer models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, showcasing promising results:

- Small Cell Lung Cancer : In a Phase II basket trial involving patients with SCLC, this compound demonstrated an overall response rate (ORR) of 35.2% with a median duration of response (DoR) of 5.3 months. Notably, 43% of patients had durable responses lasting over six months .

- Ovarian Cancer : In ongoing Phase III trials for platinum-resistant ovarian cancer, this compound is being assessed for its efficacy in combination with other agents, highlighting its potential as a treatment option for difficult-to-treat malignancies .

In Vitro Studies

In vitro studies have confirmed this compound's cytotoxic effects on various cancer cell lines:

- Monocyte Studies : this compound significantly decreased monocyte viability and inhibited the production of inflammatory cytokines such as CCL2 and VEGF, indicating its role in modulating immune responses within tumors .

- Gene Expression Analysis : A comprehensive gene expression analysis revealed strong inhibition of the Rho GTPase pathway in this compound-treated monocytes, affecting their functional activities and contributing to reduced inflammation within the tumor microenvironment .

In Vivo Studies

Animal models have provided insights into this compound's antitumor activity:

- Tumor Growth Inhibition : In mouse models, this compound not only inhibited tumor growth but also reduced the number of circulating monocytes and macrophages in the tumor microenvironment .

- Combination Therapies : Preliminary studies suggest enhanced efficacy when this compound is combined with other chemotherapeutic agents like irinotecan, showing improved ORR and DoR compared to monotherapy .

Real-World Outcomes

A retrospective analysis at the Mayo Clinic evaluated 90 patients receiving this compound. The study found that:

- Overall Survival (OS) : Patients treated with this compound as a second-line agent had a median OS significantly longer than historical controls.

- Adverse Events : Treatment-related adverse events were manageable, supporting the safety profile observed in clinical trials .

Summary Table of Clinical Trials

| Trial Name | Cancer Type | Treatment Regimen | ORR (%) | Median DoR (months) |

|---|---|---|---|---|

| NCT02454972 | Small Cell Lung Cancer | This compound Monotherapy | 35.2 | 5.3 |

| NCT05153239 | Platinum-resistant Ovarian Cancer | This compound + Combination Therapy | TBD | TBD |

| Mayo Clinic Study | Various Solid Tumors | This compound Second-Line Treatment | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.